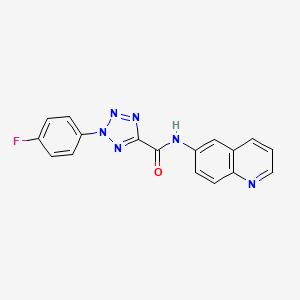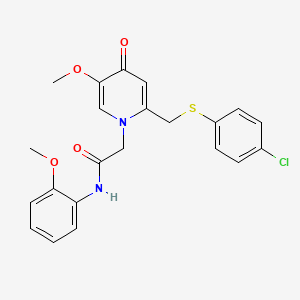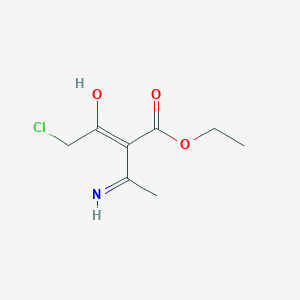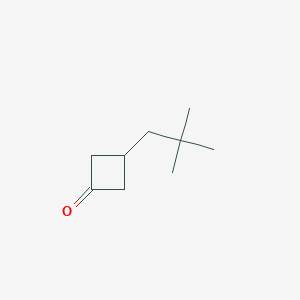
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide, commonly known as FQTC, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FQTC has been reported to possess promising anticancer, antifungal, and antibacterial activities, making it a potential candidate for drug development.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonists
Research has identified a series of compounds, including those with a fluorophenyl ring, that have been explored for their potential as AMPA receptor antagonists. These compounds have been used to probe the structure-activity relationship for AMPA receptor inhibition, with potencies ranging significantly depending on the positioning of the fluorophenyl group and other structural modifications. This research suggests that compounds structurally related to "2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide" might be of interest in the development of new AMPA receptor antagonists with potential applications in neurological research and therapeutics (Chenard et al., 2001).
Dual c-Met/VEGFR2 Inhibitors
Another study focused on the design and synthesis of compounds targeting c-Met and VEGFR2 tyrosine kinases, which are crucial in cancer pathogenesis. Compounds with a fluorophenyl group and quinoline moiety showed potent inhibitory activity against these kinases, suggesting their potential utility in cancer treatment. These findings indicate that structurally similar compounds might also possess significant therapeutic value in oncology (Mannion et al., 2009).
Radioligands for Peripheral Benzodiazepine Receptors
A study on quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors highlights the use of compounds with fluorophenyl groups in the development of diagnostic tools for imaging studies, particularly in positron emission tomography (PET). This suggests possible applications of related compounds in medical diagnostics and research into neurological conditions (Matarrese et al., 2001).
Antifungal and Anti-inflammatory Activities
Compounds with fluorophenyl and quinoline moieties have been explored for their antifungal and anti-inflammatory activities. This suggests potential research applications in developing new treatments for infections and inflammatory conditions. For instance, derivatives of 6-fluoro-quinoline have shown antifungal activity, and fluorine-substituted quinazolin-2-amine derivatives have exhibited anti-inflammatory effects, indicating the broad pharmacological potential of these compounds (Yuan et al., 2011; Sun et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXMHCHSQWJAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)





![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366780.png)